5-Nitroguaiacol (sodium)

Description

BenchChem offers high-quality 5-Nitroguaiacol (sodium) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Nitroguaiacol (sodium) including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C7H7NNaO4 |

|---|---|

Molecular Weight |

192.12 g/mol |

InChI |

InChI=1S/C7H7NO4.Na/c1-12-7-4-5(8(10)11)2-3-6(7)9;/h2-4,9H,1H3; |

InChI Key |

IVJQGBHYRPCKGH-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=CC(=C1)[N+](=O)[O-])O.[Na] |

Origin of Product |

United States |

Foundational & Exploratory

5-Nitroguaiacol (Sodium Salt): A Technical Guide to its Chemical Properties, Structure, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium 5-nitroguaiacolate, a derivative of guaiacol (B22219), is a synthetic aromatic compound with significant applications in agriculture as a potent plant growth regulator. It is a component of the commercial product Atonik, often used in combination with other nitrophenols to enhance crop yield and quality.[1][2] This technical guide provides an in-depth overview of the chemical properties, structure, synthesis, and known mechanisms of action of sodium 5-nitroguaiacolate, tailored for a scientific audience.

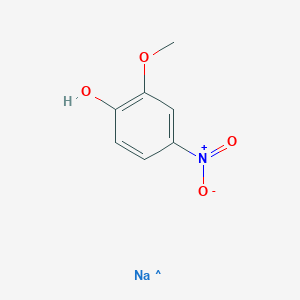

Chemical Structure and Identification

The chemical structure of 5-Nitroguaiacol sodium salt consists of a guaiacol (2-methoxyphenol) core with a nitro group (-NO₂) substituted at the 5-position of the benzene (B151609) ring. The phenolic hydroxyl group is deprotonated to form the sodium salt, which enhances its water solubility.[3]

Figure 1: Chemical Structure of 5-Nitroguaiacol Sodium Salt

Physicochemical Properties

The physicochemical properties of 5-Nitroguaiacol sodium salt are summarized in the table below. It typically appears as a red crystalline solid and is soluble in water and polar organic solvents.[4][5]

| Property | Value | Reference(s) |

| IUPAC Name | sodium 2-methoxy-5-nitrophenolate | [3] |

| Synonyms | 5-Nitroguaiacol sodium salt, Sodium 5-nitroguaiacolate, Atonik | [4][6] |

| CAS Number | 67233-85-6 | [7] |

| Molecular Formula | C₇H₆NNaO₄ | [7] |

| Molecular Weight | 191.12 g/mol | [7] |

| Appearance | Red crystalline solid | [5] |

| Melting Point | 105-106 °C | [8] |

| Solubility | Soluble in water, methanol, ethanol (B145695), and acetone. Sparingly soluble in DMSO. | [4][8] |

| UV-Vis Absorption (λmax) | Neutral solution: 210 nm, 241 nm, 342 nm. Acidic solution: 210 nm. Basic solution: 227 nm. | [3] |

Spectroscopic Data (Predicted)

| Spectroscopic Method | Expected Characteristic Peaks |

| ¹H NMR | - Aromatic protons (3H): Signals expected in the range of 6.5-8.0 ppm, showing splitting patterns corresponding to their positions on the substituted benzene ring.- Methoxy protons (3H): A sharp singlet is expected around 3.8-4.0 ppm. |

| ¹³C NMR | - Aromatic carbons (6C): Signals expected in the range of 100-160 ppm. The carbons attached to the oxygen and nitro groups will be significantly shifted.- Methoxy carbon (1C): A signal is expected around 55-60 ppm. |

| FT-IR (cm⁻¹) | - Aromatic C-H stretch: ~3000-3100 cm⁻¹- Aliphatic C-H stretch (methoxy): ~2850-2960 cm⁻¹- Aromatic C=C stretch: ~1450-1600 cm⁻¹- NO₂ asymmetric stretch: ~1500-1550 cm⁻¹- NO₂ symmetric stretch: ~1330-1370 cm⁻¹- C-O-C stretch (ether): ~1200-1275 cm⁻¹ (asymmetric) and ~1000-1075 cm⁻¹ (symmetric)- C-O stretch (phenoxide): ~1260-1380 cm⁻¹ |

Experimental Protocols

Synthesis of 5-Nitroguaiacol Sodium Salt

The synthesis of 5-Nitroguaiacol sodium salt is typically achieved through a multi-step process starting from guaiacol.[8][9] The following is a representative experimental protocol based on literature descriptions.

Figure 2: Synthesis Workflow for 5-Nitroguaiacol Sodium Salt

Methodology:

-

Acylation of Guaiacol: Guaiacol is reacted with an acylating agent, such as acetic anhydride, in the presence of a catalyst. This step protects the hydroxyl group and directs the subsequent nitration.[9]

-

Nitration: The resulting acetylguaiacol is subjected to nitration using a nitrating agent, typically a mixture of nitric acid and sulfuric acid, under controlled temperature conditions to selectively introduce a nitro group at the 5-position.[9]

-

Hydrolysis: The acetyl group is removed by hydrolysis under acidic or basic conditions to yield 5-Nitroguaiacol.[9]

-

Salt Formation: 5-Nitroguaiacol is neutralized with a stoichiometric amount of sodium hydroxide (B78521) in a suitable solvent, such as ethanol or water, to form the sodium salt.[9]

-

Purification: The crude sodium 5-nitroguaiacolate is purified by recrystallization from an appropriate solvent to obtain a product of high purity.

Bioassay for Plant Growth Regulator Activity

To evaluate the efficacy of 5-Nitroguaiacol sodium salt as a plant growth regulator, a standard seed germination and seedling growth bioassay can be performed.

Methodology:

-

Preparation of Test Solutions: A series of concentrations of 5-Nitroguaiacol sodium salt (e.g., 1, 5, 10, 20 ppm) are prepared in distilled water. A control group with only distilled water is also included.

-

Seed Sterilization and Plating: Seeds of a model plant (e.g., Arabidopsis thaliana, lettuce, or radish) are surface-sterilized and placed on sterile filter paper in petri dishes.

-

Treatment Application: A fixed volume of each test solution or control is added to the respective petri dishes.

-

Incubation: The petri dishes are incubated in a controlled environment (e.g., 25°C, 16h light/8h dark photoperiod).

-

Data Collection: After a defined period (e.g., 7-10 days), parameters such as germination percentage, root length, shoot length, and seedling fresh weight are measured.

-

Statistical Analysis: The data are statistically analyzed (e.g., using ANOVA) to determine the significant effects of different concentrations of 5-Nitroguaiacol sodium salt on plant growth.

Mechanism of Action in Plants

Sodium 5-nitroguaiacolate is absorbed by the plant and is believed to exert its growth-promoting effects by modulating various physiological and biochemical processes.[3][10] The proposed mechanism involves the regulation of endogenous plant hormones, enhancement of nutrient uptake, and mitigation of abiotic stress.

One of the key aspects of its action is likely related to nitric oxide (NO) signaling, as nitrophenols can be metabolized to release NO.[11][12] NO is a crucial signaling molecule in plants, involved in a wide range of responses, including growth, development, and stress adaptation.[11]

Figure 3: Proposed Signaling Pathway of 5-Nitroguaiacol Sodium Salt in Plants

The application of sodium 5-nitroguaiacolate can lead to an increase in the levels of endogenous growth-promoting hormones like auxins and cytokinins, while potentially decreasing the levels of stress-related hormones like abscisic acid.[1] This hormonal balance promotes cell division and elongation. Furthermore, it has been shown to enhance the activity of enzymes involved in nutrient metabolism, leading to better uptake and utilization of essential elements.[13] By stimulating the antioxidant defense system, it helps plants to cope with oxidative stress caused by various environmental adversities.[13]

Conclusion

Sodium 5-nitroguaiacolate is a well-established synthetic plant growth regulator with a multifaceted mode of action. Its chemical properties, particularly its water solubility, make it suitable for agricultural applications. The synthesis from guaiacol is a feasible process, and its biological activity can be reliably assessed through standard bioassays. Further research into the precise molecular targets and signaling cascades activated by this compound will provide a deeper understanding of its mechanism and may lead to the development of more effective and targeted agricultural products. This technical guide provides a solid foundation of the core chemical and biological aspects of sodium 5-nitroguaiacolate for researchers and professionals in the field.

References

- 1. 5-Nitroguaiacol Sodium Salt [agriplantgrowth.com]

- 2. Biological mode of action of a nitrophenolates-based biostimulant: case study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Sodium 5-nitroguaiacolate [sitem.herts.ac.uk]

- 4. lookchem.com [lookchem.com]

- 5. 5-Nitroguaiacol Sodium Salt - Natural Micron Pharm Tech [nmpharmtech.com]

- 6. 5-Nitroguaiacol sodium | CAS 67233-85-6 | LGC Standards [lgcstandards.com]

- 7. 5-Nitroguaiacol (sodium) | C7H7NNaO4 | CID 67644880 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Page loading... [wap.guidechem.com]

- 9. bloomtechz.com [bloomtechz.com]

- 10. downloads.regulations.gov [downloads.regulations.gov]

- 11. Nitric Oxide Acts as a Key Signaling Molecule in Plant Development under Stressful Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Role of Signaling Molecules Sodium Nitroprusside and Arginine in Alleviating Salt-Induced Oxidative Stress in Wheat - PMC [pmc.ncbi.nlm.nih.gov]

- 13. cotton.org [cotton.org]

An In-depth Technical Guide to 5-Nitroguaiacol (Sodium Salt): Synthesis, Properties, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5-Nitroguaiacol and its sodium salt, a compound of significant interest in the agricultural and pharmaceutical sectors. The document details its discovery and synthesis, physicochemical properties, and explores its biological mechanism of action as a plant growth regulator. This guide consolidates quantitative data into structured tables, presents detailed experimental protocols for its synthesis, and visualizes key pathways to facilitate a deeper understanding for researchers and professionals in drug development and related scientific fields.

Introduction

5-Nitroguaiacol, and more commonly its sodium salt, is a synthetic aromatic nitro compound that has garnered attention for its potent plant growth-regulating properties. It is a key component of the commercial plant biostimulant Atonik, which is widely used to enhance crop yield and quality.[1] Beyond its agricultural applications, its chemical structure and biological activity make it a subject of interest for broader research in synthetic chemistry and pharmacology. This guide aims to provide an in-depth technical resource on the core aspects of 5-Nitroguaiacol (sodium).

Physicochemical Properties

The sodium salt of 5-Nitroguaiacol is a red crystalline powder.[2] It is readily soluble in water and organic solvents such as methanol, ethanol, and acetone.[3] A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of 5-Nitroguaiacol Sodium Salt

| Property | Value | Reference(s) |

| Chemical Name | Sodium 2-methoxy-5-nitrophenoxide | [2] |

| CAS Number | 67233-85-6 | [4] |

| Molecular Formula | C₇H₆NNaO₄ | [4] |

| Molecular Weight | 191.12 g/mol | [4] |

| Appearance | Red crystalline powder | [2] |

| Melting Point | 105-106 °C (for the free acid) | [3] |

| Solubility | Soluble in water, methanol, ethanol, acetone | [3] |

| UV-vis Absorption (Neutral Solution) | 210 nm, 241 nm, 342 nm | [2] |

Discovery and Synthesis

The commercial synthesis of sodium 5-nitroguaiacolate is achieved through the electrophilic nitration of guaiacol (B22219) (2-methoxyphenol), followed by neutralization with sodium hydroxide (B78521).[2] This process introduces a nitro group at the 5-position of the guaiacol ring, and the subsequent neutralization enhances the compound's solubility and stability.[2]

Experimental Protocol for Synthesis

While specific industrial protocols are proprietary, a general laboratory-scale synthesis can be outlined based on established chemical principles. The following protocol describes a three-step process starting from guaiacol: acylation, nitration, and hydrolysis followed by salt formation.

Step 1: Acylation of Guaiacol

This initial step protects the hydroxyl group of guaiacol to control the subsequent nitration reaction.

-

Materials:

-

Guaiacol (12.4 g)

-

Acetyl chloride (8 g)

-

Organic solvent (e.g., 80 g of a suitable inert solvent)

-

-

Procedure:

-

In a reaction kettle, dissolve guaiacol in the organic solvent and stir until evenly mixed.

-

Cool the mixture to 5°C.

-

Slowly add acetyl chloride to the reaction kettle under continuous stirring over a period of 60 minutes, maintaining the temperature at 5°C.

-

After the addition is complete, raise the temperature to 35°C and continue stirring for 2 hours.

-

The resulting product is guaiacol acetate (B1210297).

-

Step 2: Nitration of Guaiacol Acetate

This step introduces the nitro group at the 5-position of the aromatic ring.

-

Materials:

-

Guaiacol acetate (from Step 1)

-

Nitrating agent (e.g., a mixture of nitric acid and acetic acid)

-

-

Procedure:

-

Cool the guaiacol acetate solution.

-

Slowly add the nitrating agent while carefully controlling the temperature to prevent side reactions. The reaction is highly sensitive to temperature and acid concentration.

-

After the addition, allow the reaction to proceed for a specified time to ensure complete nitration.

-

The product of this step is 5-nitroacetylguaiacol.

-

Step 3: Hydrolysis and Salt Formation

The final step involves the removal of the acetyl protecting group and the formation of the sodium salt.

-

Materials:

-

5-nitroacetylguaiacol (from Step 2)

-

Sodium hydroxide solution

-

-

Procedure:

-

The 5-nitroacetylguaiacol is subjected to basic hydrolysis using a sodium hydroxide solution.

-

The reaction mixture is heated to facilitate the cleavage of the acetyl group, yielding 5-nitroguaiacol.

-

After hydrolysis, a stoichiometric amount of sodium hydroxide or sodium carbonate is added to neutralize the phenolic hydroxyl group, forming the sodium salt of 5-nitroguaiacol.[5]

-

The final product is then isolated and purified.

-

Synthesis Workflow

The synthesis process can be visualized as a sequential workflow.

Biological Mechanism of Action

Sodium 5-nitroguaiacolate functions as a biostimulant, enhancing plant growth and development, particularly under stressful conditions.[1] Its mode of action is multifaceted, involving the regulation of various physiological and biochemical processes within the plant.

Influence on Plant Hormones and Cellular Processes

Nitrophenolates, including 5-nitroguaiacolate, have been shown to influence the activity of endogenous plant hormones. They can inhibit the action of IAA oxidase, leading to higher levels of active auxins within the plant.[6] This modulation of auxin levels can, in turn, affect a wide range of developmental processes.

The application of nitrophenolates has also been observed to increase cytoplasm streaming, which can facilitate the transport of nutrients and signaling molecules within the cells.[6] Furthermore, these compounds can enhance the activity of nitrate (B79036) reductase, a key enzyme in nitrogen metabolism.[6]

A Proposed Signaling Pathway

While the precise molecular signaling cascade of 5-nitroguaiacolate is still under investigation, a plausible pathway involves its interaction with auxin and nitric oxide (NO) signaling. As a phenolic compound, it may influence cellular redox balance and interact with components of the auxin signaling pathway. A proposed general signaling pathway for nitrophenolate-based biostimulants is depicted below.

Spectral Data

Table 2: Expected Spectral Data for 5-Nitroguaiacol

| Technique | Expected Features |

| ¹H NMR | Signals corresponding to the aromatic protons, the methoxy (B1213986) group protons, and the hydroxyl proton. The positions of the aromatic protons would be influenced by the electron-withdrawing nitro group and the electron-donating methoxy and hydroxyl groups. |

| ¹³C NMR | Resonances for the aromatic carbons, with shifts influenced by the substituents, and a signal for the methoxy carbon. |

| FTIR | Characteristic absorption bands for O-H stretching (hydroxyl group), C-H stretching (aromatic and methyl), C=C stretching (aromatic ring), N-O stretching (nitro group), and C-O stretching (ether and phenol). |

| UV-Vis | Absorption maxima in the UV-visible region due to the π-electron system of the aromatic ring conjugated with the nitro group. |

Conclusion

5-Nitroguaiacol sodium salt is a valuable compound with well-established applications in agriculture as a plant growth regulator. Its synthesis from guaiacol is a multi-step process that can be adapted for laboratory-scale preparation. While its physiological effects on plants are documented, further research is needed to fully elucidate the specific molecular signaling pathways it triggers. This technical guide provides a foundational resource for researchers and professionals, summarizing the current knowledge and highlighting areas for future investigation into the synthesis and biological activity of this intriguing molecule.

References

- 1. researchgate.net [researchgate.net]

- 2. Sodium 5-nitroguaiacolate [sitem.herts.ac.uk]

- 3. 5-Nitroguaiacol sodium salt | 67233-85-6 [chemicalbook.com]

- 4. 5-Nitroguaiacol (sodium) | C7H7NNaO4 | CID 67644880 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. bloomtechz.com [bloomtechz.com]

- 6. Biological mode of action of a nitrophenolates-based biostimulant: case study - PMC [pmc.ncbi.nlm.nih.gov]

Preliminary Studies on the Biological Activity of 5-Nitroguaiacol (Sodium): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Nitroguaiacol (sodium), a synthetic nitrophenolic compound, has garnered significant attention as a plant growth regulator. This technical guide provides an in-depth overview of the preliminary studies on its biological activity, with a focus on its applications in agriculture. This document summarizes the current understanding of its mechanism of action, presents available quantitative data on its effects, and details relevant experimental protocols. The information is intended to serve as a comprehensive resource for researchers and professionals engaged in the development of new agricultural and therapeutic agents.

Introduction

5-Nitroguaiacol (sodium) (Chemical Name: Sodium 2-methoxy-5-nitrophenolate) is a red crystalline solid soluble in water and organic solvents such as ethanol (B145695) and methanol (B129727).[1] It is a key active component in some commercial plant growth regulators, often used in combination with other nitrophenols like sodium o-nitrophenolate and sodium p-nitrophenolate.[2][3] This compound is recognized for its ability to enhance plant growth, improve crop yield and quality, and increase plant tolerance to various biotic and abiotic stresses.[2][3][4]

Biological Activity and Mechanism of Action

The primary biological activity of 5-Nitroguaiacol (sodium) in plants is the stimulation of various physiological processes. Upon application, it is readily absorbed by the leaves and translocated throughout the plant.[5] The proposed mechanisms of action, while not yet fully elucidated at the molecular level, are believed to involve the modulation of endogenous plant hormone signaling pathways and the enhancement of the plant's antioxidant defense system.

Regulation of Plant Hormone Signaling

5-Nitroguaiacol (sodium) is reported to regulate and balance the activities of several key plant hormones, including auxins, gibberellins, cytokinins, abscisic acid (ABA), and ethylene.[2] This hormonal regulation is thought to be a primary driver of its growth-promoting effects, which include:

-

Promoting cell division and proliferation: Leading to increased plant height, leaf area, and biomass.[2]

-

Enhancing photosynthesis: By increasing chlorophyll (B73375) synthesis and the efficiency of photosynthetic apparatus.[4]

-

Improving nutrient uptake and transport: Facilitating the absorption and translocation of essential nutrients.[4]

-

Promoting reproductive growth: By increasing pollen germination, pollen tube elongation, and fruit set.[4]

While the precise molecular interactions with hormone receptors and signaling components are still under investigation, the observed physiological effects strongly suggest an influence on these critical pathways.

Enhancement of Antioxidant Defense

Plants under stress produce reactive oxygen species (ROS), which can cause cellular damage. 5-Nitroguaiacol (sodium) is believed to enhance the plant's ability to mitigate oxidative stress by upregulating the activity of antioxidant enzymes. This protective mechanism contributes to increased tolerance to various environmental stresses such as drought, salinity, and extreme temperatures.

Potential Link to Nitric Oxide (NO) Signaling

Recent research suggests a potential link between the action of nitrophenolic compounds and nitric oxide (NO) signaling in plants.[6][7][8] NO is a key signaling molecule involved in a wide range of physiological processes, including plant growth, development, and stress responses.[8][9] It is hypothesized that 5-Nitroguaiacol (sodium) may exert some of its effects by modulating endogenous NO levels or by interacting with components of the NO signaling cascade. This area warrants further investigation to fully understand the compound's mechanism of action.

Quantitative Data on Biological Activity

The following tables summarize the available quantitative data from preliminary studies on the effects of 5-Nitroguaiacol (sodium), primarily as a component of the biostimulant Atonik.

Table 1: Effects of 5-Nitroguaiacol (sodium)-Containing Biostimulant (Atonik) on Plant Growth Parameters

| Plant Species | Treatment | Parameter | Result | Reference |

| Arabidopsis thaliana | Foliar spray with Atonik | Number of inflorescences | 14-56% increase | [10] |

| Arabidopsis thaliana | Foliar spray with Atonik | Number of pods | 93-450% increase | [10] |

| Arabidopsis thaliana | Foliar spray with Atonik | Leaf area | 3-43% increase | [10] |

| Arabidopsis thaliana | Foliar spray with Atonik | Fresh weight biomass | 2.5-46% increase | [3] |

| Arabidopsis thaliana | Foliar spray with Atonik | Dry matter biomass | 1-47% increase | [3] |

| Oilseed Rape | Foliar spray with Atonik | Number of pods | 8.1% increase | [11] |

| Wheat | Foliar spray with nitrophenolates (including 5-nitroguaiacolate) at 100-150 ppm | Plant growth and yield | Significant increase | [12] |

| Summer Squash | Foliar application of nitrophenolates (2 ml/L) | Plant length | 63.12 cm (vs. control) | [13] |

| Summer Squash | Foliar application of nitrophenolates (2 ml/L) | Shoot dry weight | 98.72 g (vs. control) | [13] |

Table 2: Toxicological Data for 5-Nitroguaiacol (sodium)

| Test Organism | Route of Administration | LD50 | Reference |

| Rat (female) | Oral | 3100 mg/kg | [1] |

| Rat (male) | Oral | 1270 mg/kg | [1] |

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of 5-Nitroguaiacol (sodium)'s biological activity.

Preparation of 5-Nitroguaiacol (sodium) Solutions for Plant Treatment

Objective: To prepare a stock solution and working solutions of 5-Nitroguaiacol (sodium) for application to plants.

Materials:

-

5-Nitroguaiacol (sodium) powder

-

Distilled or deionized water

-

Volumetric flasks

-

Magnetic stirrer and stir bar

-

Analytical balance

Procedure:

-

Stock Solution (e.g., 1000 ppm or 1 mg/mL):

-

Accurately weigh 100 mg of 5-Nitroguaiacol (sodium) powder using an analytical balance.

-

Transfer the powder to a 100 mL volumetric flask.

-

Add a small amount of distilled water to dissolve the powder completely. A magnetic stirrer can be used to facilitate dissolution.

-

Once dissolved, bring the volume up to the 100 mL mark with distilled water.

-

Store the stock solution in a dark, cool place.

-

-

Working Solutions:

-

Prepare working solutions of desired concentrations (e.g., 10, 50, 100 ppm) by diluting the stock solution.

-

For example, to prepare 100 mL of a 10 ppm solution from a 1000 ppm stock solution, pipette 1 mL of the stock solution into a 100 mL volumetric flask and bring it to volume with distilled water.

-

Foliar Application of 5-Nitroguaiacol (sodium)

Objective: To apply 5-Nitroguaiacol (sodium) to plant leaves in a controlled manner.

Materials:

-

Working solutions of 5-Nitroguaiacol (sodium)

-

Handheld sprayer or atomizer

-

Control solution (distilled water, sometimes with a surfactant)

-

Plants at the desired growth stage

Procedure:

-

Grow plants under controlled environmental conditions (e.g., growth chamber or greenhouse).

-

At the appropriate developmental stage, apply the working solutions of 5-Nitroguaiacol (sodium) as a fine mist to the foliage until runoff.

-

Ensure even coverage of both the adaxial and abaxial leaf surfaces.

-

Treat a control group of plants with the control solution in the same manner.

-

Conduct the application at a time of day that minimizes rapid evaporation (e.g., early morning or late afternoon).

-

Monitor the plants for physiological and morphological changes over a defined period.

Measurement of Chlorophyll Content

Objective: To quantify the chlorophyll content in plant leaves following treatment with 5-Nitroguaiacol (sodium).

Materials:

-

Leaf tissue samples

-

80% acetone (B3395972) or 100% methanol

-

Mortar and pestle or tissue homogenizer

-

Centrifuge and centrifuge tubes

-

Spectrophotometer

-

Quartz sand (optional, to aid in grinding)

Procedure:

-

Excise a known weight or area of leaf tissue from both treated and control plants.

-

Grind the leaf tissue in a mortar and pestle with a small amount of 80% acetone or methanol until the tissue is completely macerated. A small amount of quartz sand can be added to facilitate grinding.

-

Transfer the homogenate to a centrifuge tube and rinse the mortar and pestle with the solvent to ensure all pigment is collected.

-

Centrifuge the homogenate to pellet the cell debris.

-

Decant the supernatant containing the chlorophyll into a clean tube.

-

Measure the absorbance of the supernatant at specific wavelengths using a spectrophotometer (typically 645 nm and 663 nm for chlorophyll a and b in 80% acetone).

-

Calculate the chlorophyll concentration using established equations (e.g., Arnon's equations).

Assay of Antioxidant Enzyme Activity (General Protocol)

Objective: To measure the activity of key antioxidant enzymes (e.g., catalase, peroxidase) in plant tissues treated with 5-Nitroguaiacol (sodium).

Materials:

-

Plant tissue samples

-

Extraction buffer (e.g., potassium phosphate (B84403) buffer)

-

Reagents specific to the enzyme being assayed (e.g., hydrogen peroxide for catalase, guaiacol (B22219) for peroxidase)

-

Spectrophotometer

Procedure:

-

Enzyme Extraction:

-

Homogenize a known weight of plant tissue in ice-cold extraction buffer.

-

Centrifuge the homogenate at a high speed and low temperature to obtain a crude enzyme extract in the supernatant.

-

-

Enzyme Activity Assay (Example: Catalase):

-

Prepare a reaction mixture containing the appropriate buffer and substrate (e.g., potassium phosphate buffer and hydrogen peroxide).

-

Add a small volume of the enzyme extract to initiate the reaction.

-

Monitor the decrease in absorbance at a specific wavelength (e.g., 240 nm for H2O2 decomposition) over time using a spectrophotometer.

-

Calculate the enzyme activity based on the rate of change in absorbance and the extinction coefficient of the substrate.

-

Visualizations

Proposed General Signaling Pathway

Caption: Proposed general mode of action of 5-Nitroguaiacol (sodium) in plant cells.

Experimental Workflow for Assessing Biological Activity

Caption: General experimental workflow for evaluating the biological activity of 5-Nitroguaiacol (sodium).

Conclusion and Future Directions

Preliminary studies indicate that 5-Nitroguaiacol (sodium) is a potent plant growth regulator with significant potential in agriculture. Its ability to modulate plant hormone signaling and enhance antioxidant defenses contributes to improved growth, yield, and stress tolerance in various crops. However, a comprehensive understanding of its molecular mechanisms of action is still lacking. Future research should focus on:

-

Elucidating detailed signaling pathways: Utilizing transcriptomic, proteomic, and metabolomic approaches to identify specific molecular targets and signaling cascades affected by 5-Nitroguaiacol (sodium).

-

Investigating the role of nitric oxide: Clarifying the interaction between 5-Nitroguaiacol (sodium) and the NO signaling pathway.

-

Expanding quantitative studies: Conducting more extensive dose-response studies on a wider range of crops to optimize application rates and determine the full spectrum of its effects.

-

Exploring potential therapeutic applications: Given its biological activity, investigating potential applications in other fields, such as pharmacology, may be warranted.

A deeper understanding of the biological activity of 5-Nitroguaiacol (sodium) will not only optimize its use in agriculture but may also open avenues for the development of novel bioactive compounds.

References

- 1. 5-Nitroguaiacol sodium salt | 67233-85-6 [chemicalbook.com]

- 2. 5-Nitroguaiacol Sodium Salt [agriplantgrowth.com]

- 3. Frontiers | Biological mode of action of a nitrophenolates-based biostimulant: case study [frontiersin.org]

- 4. Sodium 5-Nitroguaiacolate Manufacturer,Supplier - Latest Price [sahkarpharmaceuticals.com]

- 5. Sodium 5-nitroguaiacolate [sitem.herts.ac.uk]

- 6. Nitric oxide signaling in plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Nitric Oxide Acts as a Key Signaling Molecule in Plant Development under Stressful Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Nitric Oxide Acts as a Key Signaling Molecule in Plant Development under Stressful Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Analysis of Gene Expression Changes in Plants Grown in Salty Soil in Response to Inoculation with Halophilic Bacteria [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. researcherslinks.com [researcherslinks.com]

- 13. zancojournal.su.edu.krd [zancojournal.su.edu.krd]

The Synthetic Potential of 5-Nitroguaiacol (Sodium): A Technical Guide for Researchers

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

Sodium 5-nitroguaiacolate, a compound widely recognized for its significant role in agriculture as a potent plant growth regulator, also presents a unique profile for applications in organic synthesis. This technical guide delves into the core chemical characteristics of 5-nitroguaiacol and its sodium salt, focusing on its utility as a synthetic intermediate. While its application in multi-step syntheses is not as extensively documented as its agricultural uses, its molecular architecture—featuring a nitro group, a phenolic hydroxyl, and a methoxy (B1213986) substituent on an aromatic ring—offers a versatile platform for a range of chemical transformations. This document provides a comprehensive overview of its synthesis, known reactions, and potential synthetic pathways, supported by experimental protocols and data, to serve as a foundational resource for researchers exploring its utility in fine chemical and pharmaceutical development.

Introduction

5-Nitroguaiacol (2-methoxy-5-nitrophenol) and its corresponding sodium salt are aromatic organic compounds.[1] While commercially known under trade names like Atonik™ for its function as a biostimulant in plants, its chemical structure is of significant interest to synthetic chemists.[2][3] The presence of three distinct functional groups on the benzene (B151609) ring allows for a variety of chemical modifications. The electron-withdrawing nitro group, the nucleophilic phenolic hydroxyl, and the ether linkage provide multiple reaction sites, enabling its use as a building block for more complex molecules.[1][4] This guide will explore the synthesis of 5-nitroguaiacol (sodium) and detail its reactivity and potential applications in organic synthesis reactions.

Physicochemical Properties

A summary of the key physicochemical properties of 5-Nitroguaiacol sodium salt is presented in Table 1.

Table 1: Physicochemical Properties of 5-Nitroguaiacol Sodium Salt

| Property | Value | Reference(s) |

| CAS Number | 67233-85-6 | [1][5] |

| Molecular Formula | C₇H₆NNaO₄ | [1][5] |

| Molecular Weight | 191.12 g/mol | [1][5] |

| Appearance | Red to dark red crystalline solid | [1] |

| Solubility | Soluble in water, methanol, ethanol, acetone | [6] |

Synthesis of 5-Nitroguaiacol (Sodium)

The commercial synthesis of sodium 5-nitroguaiacolate is a multi-step process that begins with guaiacol (B22219) (2-methoxyphenol).[2] The synthesis involves the nitration of the aromatic ring, followed by neutralization to form the sodium salt.

General Synthesis Pathway

The synthesis of sodium 5-nitroguaiacolate can be conceptually broken down into the key steps illustrated in the workflow below.

Caption: Synthesis workflow for Sodium 5-Nitroguaiacolate.

Detailed Experimental Protocol

The following is a representative experimental protocol for the synthesis of sodium 5-nitroguaiacolate.

Step 1: Acylation of Guaiacol [6]

-

To a reaction vessel, add guaiacol and a molar excess of acetic anhydride.

-

A catalytic amount of a suitable acid or base can be used to facilitate the reaction.

-

Heat the mixture under reflux for a specified period to ensure complete conversion to guaiacol acetate.

-

After cooling, the reaction mixture is worked up, typically by washing with water and a mild base (e.g., sodium bicarbonate solution) to remove unreacted acetic anhydride and catalyst.

-

The resulting guaiacol acetate can be purified by distillation or used directly in the next step.

Step 2: Nitration of Guaiacol Acetate [6]

-

The guaiacol acetate is dissolved in a suitable solvent, such as acetic acid or sulfuric acid.

-

The solution is cooled to a low temperature (typically 0-5 °C) in an ice bath.

-

A nitrating agent, such as a mixture of nitric acid and sulfuric acid, is added dropwise while maintaining the low temperature to control the exothermic reaction and prevent over-nitration.

-

After the addition is complete, the reaction mixture is stirred for a period to ensure complete nitration.

-

The reaction is then quenched by pouring it into ice water, which precipitates the 5-nitroguaiacol acetate.

-

The solid product is collected by filtration and washed with water.

Step 3: Hydrolysis and Salt Formation [6]

-

The crude 5-nitroguaiacol acetate is suspended in water or an alcohol-water mixture.

-

A stoichiometric amount of sodium hydroxide is added to the suspension.

-

The mixture is heated to facilitate the hydrolysis of the acetate group and the formation of the sodium salt of 5-nitroguaiacol.

-

The reaction is monitored until the hydrolysis is complete.

-

The resulting solution is cooled, and the sodium 5-nitroguaiacolate is isolated by crystallization or by evaporation of the solvent.

-

The final product is dried to obtain a crystalline solid.

Role in Organic Synthesis Reactions

While not a common reagent, the functional groups of 5-nitroguaiacol provide avenues for several types of organic reactions. It is primarily considered an intermediate or building block for creating more complex molecules.[1]

Reduction of the Nitro Group

The nitro group is a versatile functional group that can be reduced to various oxidation states, most commonly to an amine. The resulting 5-aminoguaiacol would be a valuable intermediate, for example, in the synthesis of dyes or pharmaceutically active compounds.

General Reaction Scheme: 5-Nitroguaiacol → 5-Aminoguaiacol

Potential Experimental Protocol (Illustrative):

-

Catalytic Hydrogenation:

-

Dissolve 5-nitroguaiacol in a suitable solvent (e.g., ethanol, ethyl acetate).

-

Add a catalyst, such as palladium on carbon (Pd/C) or Raney nickel.

-

Pressurize the reaction vessel with hydrogen gas.

-

Stir the reaction at room temperature or with gentle heating until the uptake of hydrogen ceases.

-

Filter off the catalyst and evaporate the solvent to obtain 5-aminoguaiacol.

-

-

Metal-Acid Reduction:

-

Suspend 5-nitroguaiacol in an acidic solution (e.g., hydrochloric acid).

-

Add a reducing metal, such as tin (Sn), iron (Fe), or zinc (Zn), in portions.

-

Heat the reaction mixture to drive the reduction.

-

After the reaction is complete, basify the solution to precipitate the amine and extract it with an organic solvent.

-

The choice of reducing agent can be critical for chemoselectivity if other reducible functional groups are present in a more complex derivative.

Reactions of the Phenolic Hydroxyl Group

The phenolic hydroxyl group is nucleophilic and can undergo a variety of reactions.

-

Etherification (Williamson Ether Synthesis): The sodium salt of 5-nitroguaiacol is an excellent nucleophile for reaction with alkyl halides to form ethers. This allows for the introduction of various alkyl or functionalized chains at this position.

-

Esterification: The hydroxyl group can be acylated with acid chlorides or anhydrides to form esters, which can be used as protecting groups or to modify the biological activity of the molecule.

Electrophilic Aromatic Substitution

The existing substituents on the aromatic ring direct further electrophilic substitution. The hydroxyl and methoxy groups are activating and ortho-, para-directing, while the nitro group is deactivating and meta-directing. The positions ortho and para to the activating groups are already substituted, which may limit further substitution or direct it to the position ortho to the hydroxyl group.

Known Reaction: Photodegradation

A study on the photolysis of 5-nitroguaiacol in an aqueous solution under artificial sunlight has provided insight into its environmental fate and has identified several degradation products. This reaction pathway is relevant for understanding its stability and potential transformations.

Photodegradation Pathway

The photodegradation of 5-nitroguaiacol involves several transformation products, as depicted in the following diagram.

References

- 1. 5-Nitroguaiacol Sodium Salt - Natural Micron Pharm Tech [nmpharmtech.com]

- 2. Sodium 5-nitroguaiacolate [sitem.herts.ac.uk]

- 3. 5-Nitroguaiacol Sodium Salt [agriplantgrowth.com]

- 4. CAS 67233-85-6: 5-Nitroguaiacol sodium salt | CymitQuimica [cymitquimica.com]

- 5. 5-Nitroguaiacol sodium salt synthesis - chemicalbook [chemicalbook.com]

- 6. bloomtechz.com [bloomtechz.com]

An In-depth Technical Guide to the Spectroscopic Data of 5-Nitroguaiacol (Sodium)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 5-Nitroguaiacol and its sodium salt, also known as sodium 2-methoxy-5-nitrophenolate. The information presented herein is essential for the identification, characterization, and quality control of this compound in research and development settings.

Chemical Structure and Properties

-

Chemical Name: Sodium 2-methoxy-5-nitrophenolate

-

CAS Number: 67233-85-6[3]

-

Molecular Formula: C₇H₆NNaO₄[3]

-

Molecular Weight: 191.12 g/mol [3]

-

Appearance: Red to dark red solid[3]

Spectroscopic Data

The following sections present the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for 2-methoxy-5-nitrophenol (B41512), the neutral form of the sodium salt. This data is crucial for the structural elucidation and confirmation of the molecule.

NMR spectroscopy is a powerful technique for determining the structure of organic molecules by observing the magnetic properties of atomic nuclei.

2.1.1. ¹H NMR Data

The ¹H NMR spectrum provides information about the number of different types of protons and their chemical environments. The data for 2-methoxy-5-nitrophenol is summarized below.[4]

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| Data not available | N/A | N/A | Aromatic Protons |

| Data not available | N/A | N/A | Methoxy Protons |

2.1.2. ¹³C NMR Data

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. The data for 2-methoxy-5-nitrophenol is presented in the following table.[5][6]

| Chemical Shift (ppm) | Assignment |

| Data not available | Aromatic and Methoxy Carbons |

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The characteristic absorption bands for 2-methoxy-5-nitrophenol are listed below.[1]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| Data not available | N/A | O-H Stretch (Phenolic) |

| Data not available | N/A | C-H Stretch (Aromatic) |

| Data not available | N/A | C-H Stretch (Aliphatic) |

| Data not available | N/A | N-O Asymmetric Stretch (Nitro) |

| Data not available | N/A | N-O Symmetric Stretch (Nitro) |

| Data not available | N/A | C=C Stretch (Aromatic) |

| Data not available | N/A | C-O Stretch (Aryl Ether) |

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and fragmentation pattern of the compound.[7]

| m/z Ratio | Relative Intensity (%) | Assignment |

| 169 | Data not available | [M]+ (Molecular Ion) |

| 123 | Data not available | [M-NO₂]+ |

| 111 | Data not available | Fragment |

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are crucial for reproducibility and data validation.

A general protocol for obtaining NMR spectra is as follows:

-

Sample Preparation: Dissolve a few milligrams of 2-methoxy-5-nitrophenol in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Instrument: A standard NMR spectrometer (e.g., 400 MHz or 500 MHz).

-

¹H NMR Acquisition: Acquire the proton spectrum using standard parameters. Chemical shifts are referenced to tetramethylsilane (B1202638) (TMS) at 0.00 ppm.

-

¹³C NMR Acquisition: Acquire the carbon spectrum using proton decoupling. Chemical shifts are referenced to the solvent peak.

A typical procedure for FT-IR analysis involves:

-

Sample Preparation: The sample can be prepared as a KBr pellet or a thin film on a salt plate (for liquids or dissolved solids). For solid samples, the Attenuated Total Reflectance (ATR) technique is also common.

-

Instrument: A Fourier-Transform Infrared (FT-IR) spectrometer.

-

Data Acquisition: Scan the sample over the mid-IR range (typically 4000-400 cm⁻¹).

-

Data Processing: The resulting interferogram is Fourier-transformed to produce the IR spectrum.

A general protocol for obtaining mass spectra is outlined below:

-

Sample Introduction: Introduce the sample into the mass spectrometer via a suitable inlet system, such as direct infusion or through a gas chromatograph (GC-MS).

-

Ionization: Ionize the sample using an appropriate method, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

-

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio using a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: Detect the ions to generate the mass spectrum.

Workflow for Spectroscopic Analysis

The following diagram illustrates a logical workflow for the comprehensive spectroscopic analysis of 5-Nitroguaiacol (sodium).

Caption: Workflow for the synthesis, purification, and spectroscopic characterization of 5-Nitroguaiacol (sodium).

References

- 1. 2-Methoxy-5-nitrophenol(636-93-1) IR Spectrum [m.chemicalbook.com]

- 2. Sodium 5-nitroguaiacolate [sitem.herts.ac.uk]

- 3. 5-Nitroguaiacol Sodium Salt - Natural Micron Pharm Tech [nmpharmtech.com]

- 4. 2-Methoxy-5-nitrophenol(636-93-1) 1H NMR [m.chemicalbook.com]

- 5. 2-Methoxy-5-nitrophenol(636-93-1) 13C NMR spectrum [chemicalbook.com]

- 6. spectrabase.com [spectrabase.com]

- 7. 2-Methoxy-5-nitrophenol | C7H7NO4 | CID 69471 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Strategic Role of 5-Nitroguaiacol (Sodium Salt) as a Precursor in Advanced Chemical Synthesis

For Immediate Release

Shanghai, China – December 21, 2025 – 5-Nitroguaiacol and its sodium salt, established intermediates in the chemical industry, are gaining significant attention from researchers and drug development professionals for their utility as versatile precursors in the synthesis of complex heterocyclic structures and bioactive molecules. This technical guide provides an in-depth analysis of the synthetic pathways originating from 5-nitroguaiacol (sodium), focusing on experimental protocols, quantitative data, and the logical progression of its chemical transformations.

Introduction: Properties and Significance

5-Nitroguaiacol (sodium), systematically known as sodium 2-methoxy-5-nitrophenolate, is a red to dark red crystalline solid readily soluble in water and various organic solvents.[1][2] Its chemical structure, featuring a nitro group, a hydroxyl group, and a methoxy (B1213986) group on a benzene (B151609) ring, provides multiple reactive sites for subsequent chemical modifications. This makes it a valuable starting material for the synthesis of a range of more complex molecules, particularly in the pharmaceutical and agrochemical sectors.[3][4]

The primary commercial synthesis of 5-nitroguaiacol (sodium) involves the electrophilic nitration of guaiacol (B22219) (2-methoxyphenol) with nitric acid, followed by neutralization with sodium hydroxide. This process is conducted under controlled temperature and pH to ensure high selectivity and yield.[5]

Table 1: Physicochemical Properties of 5-Nitroguaiacol (Sodium)

| Property | Value | Reference(s) |

| CAS Number | 67233-85-6 | [1] |

| Molecular Formula | C₇H₆NNaO₄ | [1] |

| Molecular Weight | 191.12 g/mol | [1] |

| Appearance | Red to dark red solid | [1] |

| Melting Point | 105-106 °C (for the non-salt form) | [6] |

| Solubility | Soluble in water, methanol, ethanol (B145695), acetone | [2] |

Core Synthetic Transformation: Reduction to 5-Aminoguaiacol

The cornerstone of 5-nitroguaiacol's utility as a precursor lies in the facile reduction of its nitro group to an amino group, yielding 5-aminoguaiacol (2-amino-4-methoxyphenol). This transformation is a critical step, as the resulting aminophenol is a key building block for the synthesis of various heterocyclic compounds, including benzoxazoles.

The most common and efficient method for this reduction is catalytic hydrogenation. This process typically involves the use of a noble metal catalyst, such as palladium on carbon (Pd/C), in the presence of a hydrogen source.

Experimental Protocol: Catalytic Hydrogenation of a 5-Nitroguaiacol Analogue

Reaction Scheme:

Figure 1: General scheme for the reduction of 5-Nitroguaiacol.

Materials:

-

Ethanol (350 ml)

-

5% Palladium on carbon (550 mg)

-

Hydrogen gas

Procedure:

-

Suspend 20 g of 4-methoxy-2-nitrophenol in 350 ml of ethanol in a suitable reaction vessel.

-

Add 550 mg of 5% palladium-carbon catalyst to the suspension.

-

Subject the mixture to hydrogenation at a temperature of 20-30°C under atmospheric pressure of hydrogen gas.

-

Monitor the reaction until its completion.

-

Upon completion, remove the catalyst by filtration.

-

Remove the solvent by distillation under reduced pressure.

-

Recrystallize the resulting solid from isopropyl alcohol to obtain the purified 2-amino-4-methoxyphenol.

Quantitative Data:

Table 2: Reaction Data for the Hydrogenation of 4-methoxy-2-nitrophenol

| Parameter | Value | Reference(s) |

| Starting Material | 4-methoxy-2-nitrophenol (20 g) | [7] |

| Product | 2-amino-4-methoxyphenol | [7] |

| Yield | 93% (15.3 g) | [7] |

| Catalyst | 5% Palladium on carbon | [7] |

| Solvent | Ethanol | [7] |

| Temperature | 20-30°C | [7] |

| Pressure | Atmospheric | [7] |

Synthesis of Bioactive Heterocycles: The Benzoxazolone Core

5-Aminoguaiacol, the product of the reduction of 5-nitroguaiacol, is an ortho-aminophenol derivative, making it an ideal precursor for the synthesis of benzoxazoles. Benzoxazolones, in particular, are a class of heterocyclic compounds with a wide range of biological activities and are found in numerous pharmaceutical agents.[8] The synthesis of the benzoxazolone ring system from an ortho-aminophenol typically involves a cyclization reaction with a carbonylating agent.

A plausible and efficient route to a valuable benzoxazolone derivative from 5-aminoguaiacol is the synthesis of 6-methoxy-1,3-benzoxazol-2(3H)-one.

Experimental Protocol: Synthesis of 6-methoxy-1,3-benzoxazol-2(3H)-one

A well-established method for the synthesis of benzoxazolinones from ortho-aminophenols involves condensation with urea (B33335). The following protocol is adapted from the synthesis of 6-methoxy-2-benzoxazolinone from the corresponding aminophenol hydrochloride salt.[1]

Reaction Scheme:

Figure 2: Cyclization of 5-Aminoguaiacol to a benzoxazolone.

Materials:

-

2-Hydroxy-4-methoxyphenylammonium chloride (a salt of 5-aminoguaiacol)

-

Urea

-

1,3-Butanediol

Procedure:

-

Dissolve 2-hydroxy-4-methoxyphenylammonium chloride in 1,3-butanediol.

-

Add an excess of urea to the solution.

-

Heat the reaction mixture to facilitate the condensation reaction.

-

Upon completion of the reaction, cool the mixture and isolate the product, 6-methoxy-2-benzoxazolinone.

Quantitative and Qualitative Data:

Table 3: Properties and Data for 6-methoxy-1,3-benzoxazol-2(3H)-one

| Property | Value | Reference(s) |

| CAS Number | 532-91-2 | [9] |

| Molecular Formula | C₈H₇NO₃ | [9] |

| Molecular Weight | 165.15 g/mol | [9] |

| Appearance | White to off-white crystalline powder | [2] |

| Melting Point | 151-157 °C | [2] |

| Purity (Typical) | ≥ 98% (HPLC) | [2] |

Spectroscopic Data: While specific NMR data for 5-aminoguaiacol is not readily available, the spectral characteristics of the final product, 6-methoxy-1,3-benzoxazol-2(3H)-one, are well-documented.

Logical Workflow and Signaling Pathways

The synthetic utility of 5-nitroguaiacol (sodium) can be visualized as a linear progression from a simple aromatic nitro compound to a more complex, biologically relevant heterocyclic system.

Figure 3: Synthetic workflow from 5-Nitroguaiacol to a benzoxazolone derivative.

The biological activities of benzoxazolone derivatives are diverse. For instance, 6-methoxy-2-benzoxazolinone (MBOA) is a natural product found in some plants and is involved in defense mechanisms against insects.[10] In insects, detoxification of MBOA can occur via glucosylation, a common metabolic pathway for xenobiotics. While a specific signaling pathway directly modulated by MBOA in mammalian systems is not extensively detailed in the provided search results, its role as an antioxidant suggests potential interactions with pathways related to oxidative stress.

Conclusion

5-Nitroguaiacol (sodium) serves as a strategically important and cost-effective precursor for the synthesis of valuable chemical entities. The reduction of its nitro group to form 5-aminoguaiacol opens up a gateway to a rich chemistry of heterocyclic compounds, most notably benzoxazolones. The detailed experimental methodologies and quantitative data presented herein provide a solid foundation for researchers and drug development professionals to explore and expand upon the synthetic potential of this versatile building block. Further research into the biological activities and specific molecular targets of the resulting derivatives is a promising area for future investigation.

References

- 1. academic.oup.com [academic.oup.com]

- 2. chemimpex.com [chemimpex.com]

- 3. US4264525A - Stepwise reduction of p-nitrophenol - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. youtube.com [youtube.com]

- 6. Elucidating the reactivity of methoxyphenol positional isomers towards hydrogen-transfer reactions by ATR-IR spectroscopy of the liquid–solid interface of RANEY® Ni - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]

- 7. prepchem.com [prepchem.com]

- 8. nbinno.com [nbinno.com]

- 9. 6-Methoxy-2-benzoxazolinone [webbook.nist.gov]

- 10. 3-β-D-Glucopyranosyl-6-methoxy-2-benzoxazolinone (MBOA-N-Glc) is an insect detoxification product of maize 1,4-benzoxazin-3-ones - PubMed [pubmed.ncbi.nlm.nih.gov]

The Core Mechanisms of Nitrophenols in Plant Biostimulation: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nitrophenols, a class of aromatic compounds, have garnered significant attention in agriculture as potent plant biostimulants. Commercially available formulations, often containing a mixture of sodium nitrophenolates such as sodium ortho-nitrophenolate, sodium para-nitrophenolate, and sodium 5-nitroguaiacolate, have been demonstrated to enhance plant growth, improve yield, and increase resilience to various abiotic and biotic stresses.[1][2] Despite their widespread use, a comprehensive understanding of their mode of action at the molecular and cellular levels remains an active area of research. This technical guide synthesizes current knowledge on the mechanisms by which nitrophenols exert their effects on plant physiology, providing a detailed overview for researchers, scientists, and professionals involved in the development of novel plant health solutions.

Physiological and Biochemical Effects of Nitrophenols

Application of nitrophenols instigates a broad spectrum of physiological and biochemical responses in plants, contributing to their overall growth-promoting effects. These responses are often more pronounced when plants are subjected to adverse environmental conditions.[1][2] Key effects include enhanced photosynthesis, improved nutrient uptake, and altered water status.

Data Presentation: Quantitative Effects of Nitrophenol Application

The following tables summarize the quantitative impact of a commercial nitrophenolate-based biostimulant, Atonik, on various crops as reported in scientific literature.

Table 1: Effect of Atonik on Yield and Yield Components of Oilseed Rape [1]

| Treatment | Number of Laterals | Number of Pods | Number of Seeds per Pod |

| 2007 Season | |||

| Control | 6.3 ± 0.2 | 108.9 ± 5.0 | 21.6 ± 0.4 |

| Single Spray | 6.0 ± 0.2 | 117.7 ± 4.5 | 21.8 ± 0.4 |

| Double Spray | 5.9 ± 0.2 | 113.4 ± 4.2 | 22.2 ± 0.4 |

| 2008 Season | |||

| Control | 6.3 ± 0.2 | 102.8 ± 3.8 | 24.5 ± 0.3 |

| Single Spray | 7.1 ± 0.2 | 111.1 ± 3.8 | 24.7 ± 0.3 |

| Double Spray | 6.9 ± 0.2 | 105.7 ± 3.9 | 25.0 ± 0.3 |

Table 2: Effect of Atonik on Biomass Accumulation in Oilseed Rape (2007) [1]

| Treatment | Fresh Weight of Aboveground Part (g) | Dry Matter of Aboveground Part (g) |

| Control | 134.7 ± 6.7 | 45.3 ± 2.0 |

| Single Spray | 151.5 ± 6.7 | 56.0 ± 2.2 |

| Double Spray | 148.8 ± 6.3 | 50.7 ± 2.1 |

Table 3: Effect of Atonik on Photosynthetic Parameters in Oilseed Rape [1]

| Treatment | Photosynthesis Rate (µmol CO₂ m⁻² s⁻¹) | Transpiration Rate (mmol H₂O m⁻² s⁻¹) | Stomatal Conductance (mol H₂O m⁻² s⁻¹) |

| Control | 14.9 ± 0.5 | 2.1 ± 0.1 | 0.22 ± 0.02 |

| Single Spray | 16.7 ± 0.4 | 2.5 ± 0.1 | 0.28 ± 0.02 |

| Double Spray | 16.1 ± 0.5 | 2.4 ± 0.1 | 0.26 ± 0.02 |

Proposed Mode of Action and Signaling Pathways

The biostimulatory effects of nitrophenols are thought to be mediated through a complex network of interactions involving direct effects on enzymatic activities and modulation of cellular signaling pathways. While a complete, linear pathway from perception to response has not been fully elucidated, several key components and mechanisms have been proposed.

Interaction with Cellular Components and Enzyme Modulation

Nitrophenols and their derivatives may directly interact with and modulate the activity of specific intracellular proteins. A key finding suggests that a para-nitrophenol phosphonate (B1237965) probe, structurally similar to some agrochemicals, predominantly labels the carboxylesterase CXE12, a type of serine hydrolase, in Arabidopsis thaliana.[3] This indicates that serine hydrolases could be a direct molecular target for nitrophenols.

Furthermore, nitrophenolates have been shown to inhibit IAA oxidase, leading to higher activity of endogenous auxins.[1] They also enhance the activity of nitrate (B79036) reductase, a crucial enzyme in nitrogen metabolism.[1]

Modulation of Ion Fluxes and Calcium Signaling

A critical aspect of the mode of action of nitrophenols appears to be the modulation of ion transport across cellular membranes, particularly calcium (Ca²⁺) signaling. The phosphorylated form of sodium para-nitrophenolate has been reported to inhibit the activity of the enzyme tyrosine phosphatase, which in turn reduces the activity of cation channels for Ca²⁺, K⁺, and Na⁺.[1] This leads to a decrease in intracellular Ca²⁺ concentration, a condition that has been linked to an increase in the rate of cytoplasmic streaming.[1] This enhanced cytoplasmic movement can facilitate the transport of nutrients, metabolites, and signaling molecules within the cell and throughout the plant.

Crosstalk with Phytohormone Signaling

Nitrophenols are known to interact with plant hormone signaling pathways, most notably with auxins. By inhibiting IAA oxidase, nitrophenols can increase the endogenous levels of active auxin, thereby promoting cell division, elongation, and differentiation.[1] The phosphorylated form of para-nitrophenolate has also been suggested to enhance IAA activity by increasing the number of high-affinity binding sites for IAA.[1]

Mitigation of Oxidative Stress

Under stressful conditions, plants often produce excessive reactive oxygen species (ROS), leading to oxidative damage. Nitrophenols have been shown to mitigate oxidative stress by enhancing the activity of antioxidant enzymes. In tomato plants, nitrophenol treatment was associated with lower levels of hydrogen peroxide and lipid peroxidation, and higher activities of superoxide (B77818) dismutase (SOD), ascorbate (B8700270) peroxidase (APOX), peroxidase (POX), and catalase (CAT).[4]

Experimental Protocols for Investigating the Mode of Action of Nitrophenols

To further elucidate the mechanisms of nitrophenol action, a combination of physiological, biochemical, and molecular biology techniques can be employed.

Plant Growth Conditions and Treatment

-

Plant Material and Growth: Seeds of a model plant (e.g., Arabidopsis thaliana) or a crop species are surface-sterilized and germinated on a suitable medium (e.g., Murashige and Skoog). Seedlings are then transferred to soil, hydroponic culture, or maintained in sterile culture, depending on the experimental objectives. Plants are grown under controlled environmental conditions (photoperiod, temperature, humidity).

-

Nitrophenol Application: A stock solution of the nitrophenol compound(s) is prepared. For application, the stock is diluted to the desired final concentration. Application can be performed as a foliar spray, by adding to the hydroponic solution, or by incorporating into the growth medium. Control plants are treated with a mock solution (e.g., water with the same solvent used for the nitrophenol stock).

Analysis of Photosynthetic Parameters

-

Gas Exchange Measurements: Photosynthesis rate, transpiration rate, and stomatal conductance can be measured using a portable photosynthesis system (e.g., LI-COR LI-6800). Measurements are typically taken on fully expanded leaves at a set time of day to minimize diurnal variations.

-

Chlorophyll (B73375) Fluorescence: The maximum quantum efficiency of photosystem II (Fv/Fm) can be determined using a chlorophyll fluorometer. This parameter is a sensitive indicator of plant stress.

Quantification of Endogenous Phytohormones

-

Extraction: Plant tissue is flash-frozen in liquid nitrogen and ground to a fine powder. Phytohormones are extracted using an appropriate solvent (e.g., 80% methanol).

-

Analysis: The levels of auxins, cytokinins, gibberellins, abscisic acid, etc., are quantified using high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS).

Measurement of Ion Fluxes

-

Microelectrode Ion Flux Estimation (MIFE): This non-invasive technique uses ion-selective microelectrodes to measure the flux of specific ions (e.g., Ca²⁺, K⁺, H⁺) across the plasma membrane of intact plant cells or tissues. This allows for real-time monitoring of changes in ion transport in response to nitrophenol application.

Transcriptomic and Proteomic Analyses

-

RNA Sequencing (RNA-Seq): To identify genes that are differentially expressed in response to nitrophenol treatment, total RNA is extracted from treated and control plant tissues. After library preparation, the samples are sequenced using a next-generation sequencing platform. Bioinformatic analysis is then used to identify up- and down-regulated genes and to perform pathway enrichment analysis.

-

Proteomic Analysis (e.g., 2D-DIGE or LC-MS/MS): Total protein is extracted from plant tissues. For 2D-DIGE, proteins are labeled with fluorescent dyes and separated by two-dimensional gel electrophoresis. For LC-MS/MS, proteins are digested into peptides, which are then separated by liquid chromatography and analyzed by mass spectrometry. These techniques allow for the identification and quantification of proteins that change in abundance in response to nitrophenol treatment.

Conclusion and Future Perspectives

Nitrophenols are effective biostimulants that enhance plant growth and stress tolerance through a multifaceted mode of action. Current evidence points towards their interaction with specific cellular proteins, modulation of calcium signaling, and crosstalk with phytohormone pathways, particularly auxin, as key mechanisms. The ability of nitrophenols to bolster the plant's antioxidant defense system is also a critical component of their stress-mitigating effects.

Future research should focus on the definitive identification of the primary receptors or targets of nitrophenols in plants. Advanced techniques such as affinity chromatography coupled with mass spectrometry, and the use of photo-affinity labeling probes, could be instrumental in this endeavor. A deeper understanding of the downstream signaling cascades, including the identification of specific kinases, phosphatases, and transcription factors involved, will provide a more complete picture of the nitrophenol-induced signaling network. Elucidating these intricate molecular details will not only advance our fundamental knowledge of plant biology but also pave the way for the rational design of more effective and targeted plant biostimulants for sustainable agriculture.

References

- 1. Frontiers | Biological mode of action of a nitrophenolates-based biostimulant: case study [frontiersin.org]

- 2. Biological mode of action of a nitrophenolates-based biostimulant: case study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A para-nitrophenol phosphonate probe labels distinct serine hydrolases of Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for 5-Nitroguaiacol (Sodium) in Plant Tissue Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium 5-nitroguaiacolate (5-NGS) is a synthetic plant growth regulator that belongs to the nitrophenolate class of compounds. It is a component of the commercial plant biostimulant Atonik, which is widely used in agriculture to enhance crop growth and yield.[1][2] In the context of plant tissue culture, 5-NGS presents an opportunity to improve the efficiency of micropropagation, callus induction, and overall in vitro plant development. This document provides a comprehensive overview of the known effects of 5-NGS, detailed protocols for its application in plant tissue culture, and insights into its potential mechanism of action.

Chemical Properties:

| Property | Value |

| Chemical Name | Sodium 2-methoxy-5-nitrophenolate |

| CAS Number | 67233-85-6 |

| Molecular Formula | C₇H₆NNaO₄ |

| Molecular Weight | 191.12 g/mol |

| Appearance | Red crystalline solid |

| Solubility | Soluble in water, ethanol, and methanol |

Mechanism of Action and Physiological Effects

Sodium 5-nitroguaiacolate is recognized for its ability to stimulate various physiological processes in plants. While the precise molecular pathways are still under investigation, it is understood that 5-NGS and other nitrophenolates can enhance nutrient uptake, increase chlorophyll (B73375) content, and promote protein synthesis.[3] A key aspect of its function is the regulation of endogenous plant hormone levels, including auxins and cytokinins, which are critical for cell division, differentiation, and morphogenesis in vitro.[4]

The primary proposed mechanisms of action include:

-

Enhanced Enzyme Activity: 5-NGS may activate key enzymes involved in plant metabolism, leading to increased vigor.

-

Improved Nutrient Uptake: It has been observed to facilitate the uptake and transport of essential nutrients.

-

Hormonal Regulation: It can influence the balance of endogenous plant hormones, thereby promoting specific developmental pathways.[4]

-

Stress Mitigation: 5-NGS can help plants overcome various biotic and abiotic stresses, a valuable trait in the often-stressful in vitro environment.

The following diagram illustrates the proposed signaling pathway of 5-Nitroguaiacol (sodium) in plant cells.

Caption: Proposed signaling pathway of 5-Nitroguaiacol (sodium) in plant cells.

Application in Plant Tissue Culture

While specific studies on the standalone application of 5-NGS in plant tissue culture are limited, its role as a key component in Atonik suggests its potential to enhance various in vitro processes. The following protocols are based on the known effects of nitrophenolates and general principles of plant tissue culture. Researchers are encouraged to optimize these concentrations for their specific plant species and explant type.

Experimental Workflow

The general workflow for incorporating 5-NGS into plant tissue culture media is as follows:

Caption: General experimental workflow for using 5-NGS in plant tissue culture.

Protocol 1: Callus Induction

Objective: To promote the formation and proliferation of callus from explants.

Methodology:

-

Prepare a basal medium: Murashige and Skoog (MS) medium is a common choice.

-

Add plant growth regulators: A combination of an auxin (e.g., 2,4-Dichlorophenoxyacetic acid [2,4-D] or Naphthaleneacetic acid [NAA]) and a cytokinin (e.g., 6-Benzylaminopurine [BAP] or Kinetin [KIN]) is typically used to induce callus.

-

Incorporate 5-NGS: Prepare a stock solution of 5-NGS (1 mg/mL in sterile distilled water) and add it to the autoclaved and cooled medium to the desired final concentration.

-

Inoculate explants: Place surface-sterilized explants onto the solidified medium.

-

Incubate: Maintain cultures in the dark or under low light at a controlled temperature (typically 25 ± 2°C).

Experimental Concentrations:

| Treatment | Basal Medium | Auxin (mg/L) | Cytokinin (mg/L) | 5-NGS (mg/L) | Expected Outcome |

| Control | MS | 1.0 (2,4-D) | 0.5 (BAP) | 0 | Baseline callus formation |

| T1 | MS | 1.0 (2,4-D) | 0.5 (BAP) | 0.1 | Increased callus proliferation |

| T2 | MS | 1.0 (2,4-D) | 0.5 (BAP) | 0.5 | Potentially optimal callus growth |

| T3 | MS | 1.0 (2,4-D) | 0.5 (BAP) | 1.0 | Possible inhibitory effects at higher concentrations |

Protocol 2: Shoot Regeneration

Objective: To induce the formation of shoots from callus or directly from explants.

Methodology:

-

Prepare a basal medium: MS medium is commonly used.

-

Add plant growth regulators: A higher cytokinin-to-auxin ratio is generally used to promote shoot formation.

-

Incorporate 5-NGS: Add 5-NGS stock solution to the autoclaved and cooled medium.

-

Inoculate explants/callus: Transfer explants or established callus to the shoot regeneration medium.

-

Incubate: Maintain cultures under a 16/8 hour light/dark photoperiod at a controlled temperature.

Experimental Concentrations:

| Treatment | Basal Medium | Auxin (mg/L) | Cytokinin (mg/L) | 5-NGS (mg/L) | Expected Outcome |

| Control | MS | 0.1 (NAA) | 1.0 (BAP) | 0 | Baseline shoot formation |

| T1 | MS | 0.1 (NAA) | 1.0 (BAP) | 0.1 | Increased number of shoots per explant |

| T2 | MS | 0.1 (NAA) | 1.0 (BAP) | 0.5 | Potentially higher shoot elongation |

| T3 | MS | 0.1 (NAA) | 1.0 (BAP) | 1.0 | Observation for optimal or inhibitory effects |

Protocol 3: In Vitro Rooting

Objective: To induce root formation from in vitro regenerated shoots.

Methodology:

-

Prepare a basal medium: Half-strength or full-strength MS medium is often used for rooting.

-

Add plant growth regulators: An auxin such as Indole-3-butyric acid (IBA) or NAA is typically used to promote root initiation.

-

Incorporate 5-NGS: Add 5-NGS stock solution to the autoclaved and cooled medium.

-

Inoculate shoots: Transfer well-developed micro-shoots to the rooting medium.

-

Incubate: Maintain cultures under a 16/8 hour light/dark photoperiod at a controlled temperature.

Experimental Concentrations:

| Treatment | Basal Medium | Auxin (mg/L) | 5-NGS (mg/L) | Expected Outcome |

| Control | ½ MS | 0.5 (IBA) | 0 | Baseline root formation |

| T1 | ½ MS | 0.5 (IBA) | 0.1 | Increased number and length of roots |

| T2 | ½ MS | 0.5 (IBA) | 0.5 | Potentially improved root morphology |

| T3 | ½ MS | 0.5 (IBA) | 1.0 | Observation for optimal or inhibitory effects |

Data Analysis and Interpretation

For each experiment, it is crucial to collect quantitative data to assess the effects of 5-NGS. This includes:

-

Callus Induction: Callus induction frequency (%), fresh weight, and dry weight.

-

Shoot Regeneration: Number of shoots per explant, shoot length, and regeneration frequency (%).

-

Rooting: Number of roots per shoot, root length, and rooting percentage (%).

Statistical analysis should be performed to determine the significance of the observed differences between treatments.

Conclusion

Sodium 5-nitroguaiacolate holds promise as a valuable supplement in plant tissue culture media to enhance growth and development. Its mode of action, likely through the regulation of endogenous hormones and overall metabolic stimulation, can be beneficial for callus proliferation, shoot regeneration, and rooting. The provided protocols offer a starting point for researchers to explore the potential of 5-NGS in their specific plant systems. Further research is warranted to elucidate the precise molecular mechanisms and to establish optimized protocols for a wider range of plant species.

References

- 1. Biological mode of action of a nitrophenolates-based biostimulant: case study - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Biological mode of action of a nitrophenolates-based biostimulant: case study [frontiersin.org]

- 3. downloads.regulations.gov [downloads.regulations.gov]

- 4. 5-Nitroguaiacol Sodium Salt [agriplantgrowth.com]

Application of 5-Nitroguaiacol (Sodium) as a Foliar Spray in Agriculture: Detailed Application Notes and Protocols

Introduction

Sodium 5-nitroguaiacolate (5-NGS) is a synthetic plant growth regulator that has garnered attention in agriculture for its ability to enhance plant growth, improve yield, and increase resilience to various environmental stresses. As a cell-activating agent, it is reported to rapidly penetrate plant tissues, stimulate cytoplasmic flow, and positively influence a range of physiological and biochemical processes. This document provides detailed application notes and protocols for the use of 5-Nitroguaiacol (sodium) as a foliar spray, intended for researchers, scientists, and drug development professionals. The information is compiled from various scientific sources to ensure a comprehensive understanding of its application and mechanisms of action.

Mechanism of Action

Sodium 5-nitroguaiacolate is a phenolic compound that influences several key aspects of plant physiology. Its primary mode of action is believed to involve the regulation of endogenous plant hormones and the enhancement of metabolic activity.[1] Key reported effects include:

-

Hormonal Regulation: It can regulate the balance of endogenous plant hormones such as auxins, cytokinins, gibberellins, abscisic acid, and ethylene.[1] This includes the inhibition of IAA oxidase, leading to higher activity of naturally synthesized auxins.

-

Enhanced Metabolism: 5-NGS promotes protoplasmic streaming within plant cells, leading to improved cell vitality and metabolic efficiency.[1]

-

Increased Photosynthesis: Application of nitrophenolate-based biostimulants has been shown to increase chlorophyll (B73375) content and the net photosynthetic rate.

-

Improved Nutrient Uptake: It can enhance the uptake and transport of essential nutrients from the soil.

-

Stress Resistance: 5-NGS helps plants mitigate the effects of various abiotic stresses, including drought, salinity, and extreme temperatures.

Quantitative Data on Foliar Application

The following tables summarize the quantitative effects of foliar application of 5-Nitroguaiacol (sodium), often as a component of a biostimulant mixture, on various crops.

Table 1: Effects of Nitrophenolate-Based Biostimulant (Containing Sodium 5-Nitroguaiacolate) on Oilseed Rape Yield Components

| Treatment | Application Timing | Number of Pods per Plant (% Increase) | Number of Seeds per Pod (% Increase) |

| Single Foliar Spray | Early Flowering | 0.1 - 4.1 | 0.9 - 2.8 |

| Single/Double Foliar Spray | Early Flowering | 8.1 (single spray) | 0.7 - 2.0 |

Data adapted from a study on a biostimulant containing sodium 5-nitroguaiacolate, sodium o-nitrophenolate, and sodium p-nitrophenolate.

Table 2: Effects of Sodium 5-Nitroguaiacolate (5-NGS) on Maize Seedlings Under Osmotic Stress

| Treatment | Parameter | Measurement | % Change vs. Osmotic Stress Control |

| Osmotic Stress + 5-NGS | Belowground Dry Mass | - | < 5% decrease (alleviated inhibition) |

| Osmotic Stress + 5-NGS | Relative Water Content | - | Increased |

| Osmotic Stress + 5-NGS | Net Photosynthetic Rate (Pn) | - | Restored |

| Osmotic Stress + 5-NGS | Malondialdehyde (MDA) in Shoots | nmol/g FW | ~25% decrease |

| Osmotic Stress + 5-NGS | Hydrogen Peroxide (H2O2) in Shoots | µmol/g FW | ~25% decrease |

| Osmotic Stress + 5-NGS | Malondialdehyde (MDA) in Roots | nmol/g FW | >50% decrease |

| Osmotic Stress + 5-NGS | Hydrogen Peroxide (H2O2) in Roots | µmol/g FW | >50% decrease |

Data adapted from a study investigating the response of maize seedlings to foliar application of a 5-NGS solution under osmotic stress induced by polyethylene (B3416737) glycol (PEG-6000).[2]

Experimental Protocols

Protocol 1: General Foliar Application of 5-Nitroguaiacol Sodium Solution

This protocol outlines a general procedure for the preparation and foliar application of a 5-Nitroguaiacol sodium solution for experimental purposes.

1. Materials:

- Sodium 5-nitroguaiacolate (analytical grade)

- Distilled or deionized water